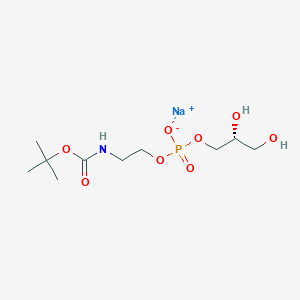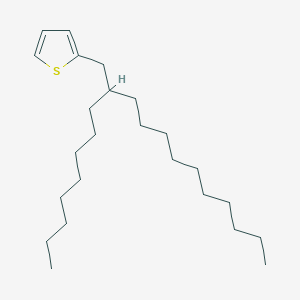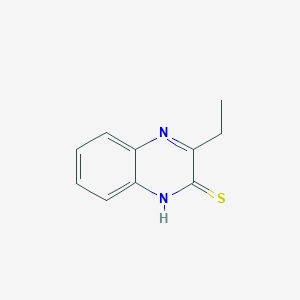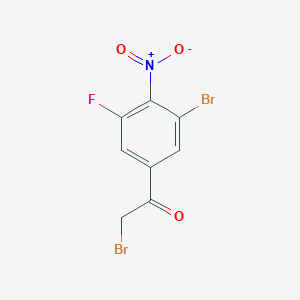
2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2FNO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone typically involves the bromination of 1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atoms.
Reduction: The major product is 2-Amino-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone.
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone involves its interaction with biological molecules through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-chloro-5-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H4Br2FNO3 |
|---|---|
Molecular Weight |
340.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2 |
InChI Key |
XQVXZJPWYQULPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


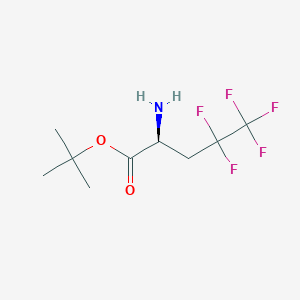

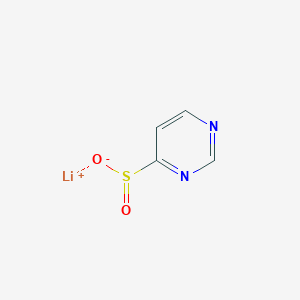
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
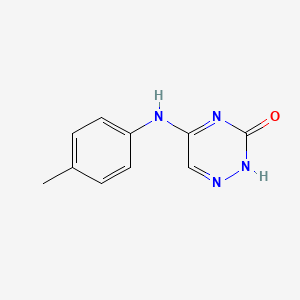
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
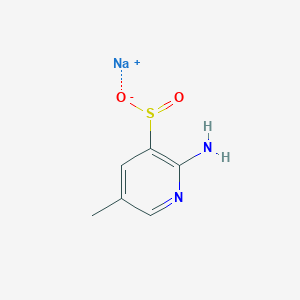

![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

